meso-2,3-Dibromosuccinic acid
Overview
Description
Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid, which is a dicarboxylic acid. While the provided papers do not directly discuss meso-2,3-dibromosuccinic acid, they do provide information on closely related compounds, such as meso-2,3-dimercaptosuccinic acid (DMSA), which is known for its metal chelating properties, particularly in the treatment of lead poisoning . Another study discusses the reaction of dimethyl meso-2,3-dibromosuccinate with α-methylbenzylamine, leading to the formation of Schiff bases and trans-aziridine, which are intermediates in the synthesis of optically active aspartic acid .
Synthesis Analysis
The synthesis of related compounds involves the reaction of dibromosuccinate derivatives with various amines. For instance, the reaction between dimethyl meso-2,3-dibromosuccinate and α-methylbenzylamine results in the formation of Schiff bases and trans-aziridine, which are further processed to produce optically active aspartic acid . This indicates that meso-2,3-dibromosuccinic acid could potentially be used as a starting material for the synthesis of biologically relevant molecules.
Molecular Structure Analysis
The molecular structure of meso-2,3-dibromosuccinic acid would consist of a four-carbon chain with carboxylic acid groups at each end and bromine atoms attached to the second and third carbon atoms. The related compound, meso-2,3-dimercaptosuccinic acid, has been shown to chelate metals through coordination with sulfur and oxygen atoms . The presence of bromine atoms in meso-2,3-dibromosuccinic acid would likely influence its reactivity and the types of reactions it can participate in.
Chemical Reactions Analysis
The chemical reactions involving meso-2,3-dibromosuccinic acid derivatives are diverse. For example, the formation of Schiff bases from dimethyl meso-2,3-dibromosuccinate indicates that these compounds can engage in nucleophilic substitution reactions with amines . Additionally, the chelating ability of meso-2,3-dimercaptosuccinic acid suggests that the dibromosuccinic acid derivatives could also form complexes with metal ions, although the specific chemistry would depend on the nature of the substituents and the metal ions involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of meso-2,3-dibromosuccinic acid would be influenced by its dibrominated and dicarboxylic acid structure. The presence of bromine would make the compound relatively dense and possibly reactive towards nucleophiles. The carboxylic acid groups would confer solubility in polar solvents and the ability to donate protons, making the compound acidic. The related meso-2,3-dimercaptosuccinic acid has been characterized by its acid dissociation constants and the formation constants of its metal chelates, which are important for understanding its behavior in biological systems . Similar studies on meso-2,3-dibromosuccinic acid would be necessary to fully understand its properties.
Scientific Research Applications
Application in Metal Oxygen Connectivities in Cu(II) Complexes
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Specific Scientific Field : This application falls under the field of Chemistry , specifically in the study of Metal Oxygen Connectivities in Cu(II) Complexes .
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Methods of Application or Experimental Procedures : The specific methods of application involve synthesizing two metal oxygen connectivities Cu(II) complexes. The first complex is [Cu3(H2O)2(μ3–OH)2(μ2–OAc)2(DBrS)]⋅4H2O 1 and the second is Cu3(H2O)4(DBrS)2⋅4H2O 2 .
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Results or Outcomes : The study of magnetic property indicates that antiferromagnetic coupling interactions exist between the adjacent Cu(II) ions .
Application in Organic Synthesis & Pharmaceutical Intermediate
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Specific Scientific Field : This application falls under the field of Organic Chemistry and Pharmaceuticals .
Application in Production of Meso 2,3-Dibromosuccinic Acid
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Specific Scientific Field : This application falls under the field of Chemistry , specifically in the production of meso 2,3-Dibromosuccinic acid .
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Methods of Application or Experimental Procedures : The specific method of application involves the bromination of fumaric or maleic acid in an aqueous solution .
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Results or Outcomes : The outcome of this process is the production of meso 2,3-Dibromosuccinic acid .
Application in Quantification and Biodegradability Assessment
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Specific Scientific Field : This application falls under the field of Environmental Chemistry .
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Methods of Application or Experimental Procedures : The specific methods of application involve the use of an ion chromatographic method for the quantitative analysis of surface-bound sulfur-containing molecules such as meso-2,3-dimercaptosuccinic acid . The method determines the amount of sulfate generated by complete oxidation of sulfur present in the molecule .
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Results or Outcomes : The results showed that both free and nanoparticle-bound meso-2,3-dimercaptosuccinic acid was degraded to a negligible extent, suggesting long-term environmental stability of meso-2,3-dimercaptosuccinic acid-coated iron oxide nanoparticles .
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2,3-dibromobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031404 | |
Record name | meso-2,3-Dibromosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meso-2,3-Dibromosuccinic acid | |
CAS RN |
608-36-6, 1114-00-7 | |
Record name | rel-(2R,3S)-2,3-Dibromobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromosuccinic acid, meso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-2,3-Dibromosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meso-2,3-dibromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-2,3-dibromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dibrombernsteins�ure, meso- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMOSUCCINIC ACID, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2II9UGQ9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.